molecular formula C8H9FN2O B2991781 2-Amino-5-fluoro-N-methylbenzamide CAS No. 773846-62-1

2-Amino-5-fluoro-N-methylbenzamide

Cat. No.: B2991781
CAS No.: 773846-62-1
M. Wt: 168.171
InChI Key: WIWCLLBGLNIHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-fluoro-N-methylbenzamide (C₈H₉FN₂O, molecular weight: 168.17 g/mol) is a fluorinated benzamide derivative characterized by a fluorine atom at the 5-position of the aromatic ring and a methyl-substituted amide group. It is synthesized via a coupling reaction between 2-amino-5-fluorobenzoic acid and methylamine hydrochloride using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF, yielding 88% of the product . Its LCMS profile shows a molecular ion peak at m/z = 169.1 (M+H⁺), confirming its structure . The compound has demonstrated relevance in medicinal chemistry, particularly as a precursor in antimalarial drug development targeting Plasmodium falciparum ATP4 (PfATP4) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-N-methylbenzamide typically involves multiple steps. One common method starts with the nitration of 2-fluoroaniline to produce 2-fluoro-5-nitroaniline. This intermediate is then subjected to reduction, usually with a catalyst such as palladium on carbon (Pd/C), to yield 2-amino-5-fluoroaniline. The final step involves the acylation of 2-amino-5-fluoroaniline with N-methylbenzoyl chloride under basic conditions to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

2-Amino-5-fluoro-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The pharmacological and physicochemical properties of benzamide derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of 2-amino-5-fluoro-N-methylbenzamide and its analogs:

Compound Substituents Molecular Weight (g/mol) Key Features
This compound 5-F, N-CH₃ 168.17 High-yield synthesis (88%); antimalarial activity
2-Amino-5-bromo-N-methylbenzamide (6c) 5-Br, N-CH₃ 230.05 Synthesized using T3P coupling; explored as a SARS-CoV-2 protease inhibitor
2-Amino-5-chloro-N-(4-methylphenyl)benzamide 5-Cl, N-(4-CH₃-C₆H₄) 258.72 Chloro-substituted analog; potential metabolic stability enhancements
2-Amino-5-fluoro-N-phenylbenzamide 5-F, N-C₆H₅ 230.24 Bulkier N-phenyl group; discontinued commercial availability
2-Amino-5-chloro-N-methoxy-N-methylbenzamide 5-Cl, N-CH₃, N-OCH₃ 214.65 Dual N-substituents; modified solubility profile

Structural-Activity Relationship (SAR) Insights

  • Fluorine vs. Halogen Substitution : Fluorine’s small size and high electronegativity optimize target binding without steric hindrance, whereas bromine/chlorine may improve potency but compromise pharmacokinetics .
  • N-Substituent Effects : Methyl groups enhance metabolic stability, while bulkier substituents (e.g., phenyl) may improve selectivity but reduce solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5-fluoro-N-methylbenzamide?

  • Methodology : A two-step synthesis is commonly employed:

Fluorination : Introduce fluorine at the 5-position of 2-nitro-N-methylbenzamide using KF/18-crown-6 in DMF at 100°C (analogous to fluorination methods in benzamide derivatives ).

Reduction : Reduce the nitro group to an amine using H₂/Pd-C in ethanol at room temperature (similar to protocols for 2-Amino-5-chloro-N-methylbenzamide ).

  • Validation : Confirm purity via HPLC (≥98%) and structural identity using ¹⁹F NMR (δ ≈ -110 ppm for aromatic fluorine) and ESI-MS (expected [M+H]⁺ = 198.08) .

Q. How to characterize the solubility and stability of this compound under experimental conditions?

  • Methodology :

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λmax ≈ 265 nm). Compare with structurally similar compounds like 2-Amino-5-chlorobenzamide (solubility: 12 mg/mL in DMSO) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by LC-MS to detect hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How to resolve contradictions in reported spectral data for fluorinated benzamides?

  • Case Study : Discrepancies in ¹H NMR chemical shifts for 2-Amino-5-fluorobenzoic acid (δ 6.8–7.2 ppm) vs. This compound may arise from solvent effects or H-bonding .
  • Resolution :

Perform variable-temperature NMR to assess H-bonding dynamics.

Compare DFT-calculated shifts (B3LYP/6-311+G(d,p)) with experimental data .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to evaluate Fukui indices (f⁻) for electrophilic attack at the fluorine position .
  • Reactivity Prediction : Compare with experimental results from SNAr reactions (e.g., substitution with piperidine in DMF at 80°C) .

Q. Methodological Notes

  • Synthesis Optimization : Use HATU/DMAP coupling for intermediates to improve yields (85–90% vs. traditional methods at 70%) .
  • Contamination Risks : Monitor for dehalogenation byproducts (e.g., 2-Amino-N-methylbenzamide) via GC-MS .

Properties

IUPAC Name

2-amino-5-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWCLLBGLNIHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

6-Fluoro-2H-3,1-benzoxazine-2,4(1H)-dione (200 mg, 1.104 mmol) was dissolved in dry tetrahydrofuran (THF) (10 mL), at which time methyl amine (3.31 mL, 6.63 mmol) was added. The reaction was stirred at room temperature for 1 h, then concentrated under vacuum. The crude product was purified on silica (Biotage, 40% EtOAc/hexene) to afford the title compound (120 mg, 65%) as a white solid. LC-MS (ES) m/z=169.1 (M+H)+
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
3.31 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
65%

Synthesis routes and methods II

Procedure details

A solution of 5-fluoro-N-methyl-2-nitrobenzamide (Compound 102B) in EtOH (10.0 mL) was charged with Palladium 10% wt on activated carbon (0.316 g, 0.297 mmol). The reaction mixture was evacuated and purged with hydrogen gas (3 times). The reaction mixture was allowed to stir under hydrogen at rt for 16 h. The reaction mixture was filtered through a pad of celite. The filtrate was concentrated under reduced pressure to yield a light yellow semi-solid. The material was purified by silica gel chromatography using DCM/MeOH (100:0→95:5) as eluent. The fractions containing product were combined and concentrated under reduced pressure to yield a white solid, 0.500 g (100% yield). 1H NMR (CDCl3, 400 MHz): δ=2.98 (d, J=4.80 Hz, 3 H), 5.30 (d, J=5.31 Hz, 1 H), 6.64 (dd, J=8.84, 4.80 Hz, 1 H), 6.96 (ddd, J=8.91, 7.89, 2.91 Hz, 1 H), 7.02 (dd, J=9.22, 2.91 Hz, 1 H). MS (ES+): m/z 169.08 [MH+] (TOF, polar).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Pd/C (10% wt, 860 mg) was added to 5-Fluoro-N-methyl-2-nitrobenzamide (4.58 g, 23.4 mmol) under argon. Methanol was added (50 mL) and the argon balloon was replaced with a hydrogen balloon. The mixture was stirred for 24 h at room temperature. It was filtered through a celite pad and the solvent was removed to yield the title compound as a pale yellow solid in quantitative yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.58 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.